3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE
Description
3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE is a heterocyclic compound that features a unique combination of a phenyl group, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Properties
IUPAC Name |
[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-12-6-7-13-22)16-11-5-4-10-15(16)18-20-17(21-24-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIYNHANRHIVCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE typically involves the formation of the oxadiazole ring through cyclization reactions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyrrolidine rings, respectively.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing into its potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 3-PHENYL-5-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1,2,4-OXADIAZOLE include other oxadiazole derivatives and pyrrolidine-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrrolidine-2,5-diones and pyrrolizines are related compounds with distinct properties and uses .
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